1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine
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Overview
Description
1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal activity , suggesting potential targets within fungal organisms.
Mode of Action
It’s worth noting that related compounds have demonstrated antimicrobial activity, suggesting that they may interact with proteins or other biological targets within microbial cells .
Biochemical Pathways
Given the compound’s potential antimicrobial activity , it may interfere with essential biochemical processes within microbial cells, leading to their death or inhibition.
Result of Action
Related compounds have demonstrated antimicrobial activity , suggesting that this compound may also have the potential to inhibit the growth of or kill microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine typically involves the acetylation of 4-[4-(methoxymethoxy)phenyl]piperazine. One common method involves the reaction of 4-[4-(methoxymethoxy)phenyl]piperazine with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: A structural analog with a hydroxyl group instead of a methoxymethoxy group.
Ketoconazole: A compound with a similar piperazine core but with additional functional groups that confer antifungal properties.
Uniqueness: 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This functional group can also provide additional sites for further chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-12(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-11-18-2/h3-6H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTPWPCAOYUPAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208986 |
Source
|
Record name | 1-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-45-3 |
Source
|
Record name | 1-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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